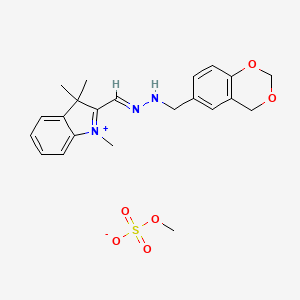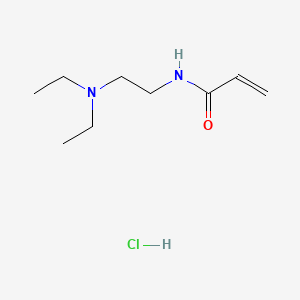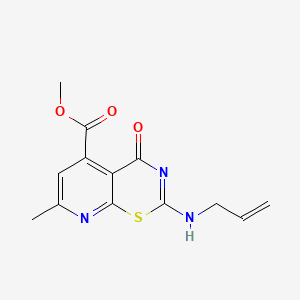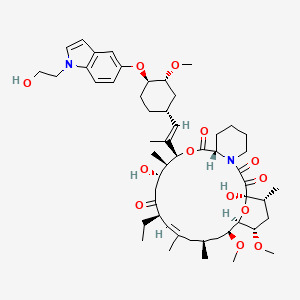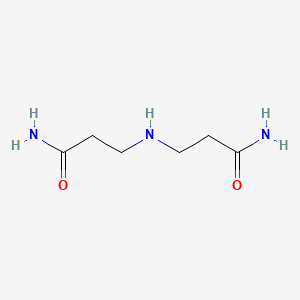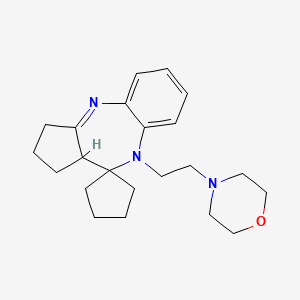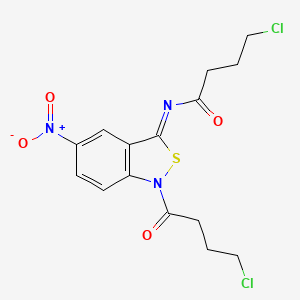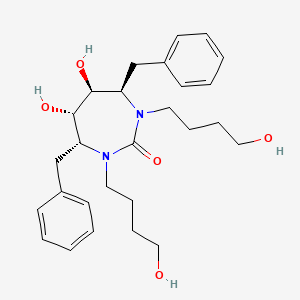
1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group adds to its chemical diversity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminobenzeneselenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of selenium.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: Selenium compounds are prone to oxidation, forming selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while substitution reactions could introduce new functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying selenium’s role in biological systems.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- is likely related to its ability to interact with biological molecules through selenium’s unique chemistry. Selenium can form strong bonds with sulfur and nitrogen, which might be involved in its biological activity. The fluorophenyl group could enhance its ability to interact with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Ebselen: Another selenium-containing compound with antioxidant properties.
Selenocysteine: The 21st amino acid, known for its role in redox biology.
Selenomethionine: A naturally occurring amino acid used in protein synthesis.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- is unique due to the combination of selenium and fluorophenyl groups, which might confer distinct chemical and biological properties compared to other selenium compounds.
Propiedades
Número CAS |
81743-89-7 |
|---|---|
Fórmula molecular |
C13H8FNOSe |
Peso molecular |
292.18 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8FNOSe/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17-15/h1-8H |
Clave InChI |
CMIGAQUBRPEFDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




